molecular formula C7H8O2 B131232 3-Methylcatechol CAS No. 488-17-5

3-Methylcatechol

Cat. No.: B131232
CAS No.: 488-17-5
M. Wt: 124.14 g/mol
InChI Key: PGSWEKYNAOWQDF-UHFFFAOYSA-N
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Description

3-Methylcatechol, also known as 3-methylbenzene-1,2-diol, is an organic compound with the chemical formula CH₃C₆H₃(OH)₂. It is a white solid and one of the isomers of methylbenzenediol. This compound is structurally related to lignans and contributes to the aerosol generated by the combustion of wood .

Mechanism of Action

Target of Action

3-Methylcatechol, an organic compound with the formula CH3C6H3(OH)2 , is one of the isomers of methylbenzenediol . It primarily targets enzymes involved in the degradation of aromatic compounds. The enzyme 1,2-dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate dehydrogenase uses 1,2-dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate and NAD+ to produce this compound .

Mode of Action

The mode of action of this compound involves its interaction with enzymes such as catechol 1,2-dioxygenase. These enzymes oxidize this compound according to both the intradiol and extradiol cleavage patterns . This interaction results in the cleavage of the aromatic ring, which is a crucial step in the degradation of aromatic compounds.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the degradation of aromatic compounds. The compound is a key intermediate in these pathways, contributing to the breakdown of complex aromatic structures into simpler molecules . The major pathways related to aromatic degradation include benzoate (or methylbenzoate) degradation to catechol (or methylcatechol), catechol ortho-cleavage, and catechol meta-cleavage .

Result of Action

The result of this compound’s action is the breakdown of aromatic compounds into simpler molecules. This process is crucial for the degradation of complex organic compounds in the environment .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound contributes to the aerosol generated by the combustion of wood . Additionally, the activity of the enzymes that interact with this compound can be influenced by factors such as temperature, pH, and the presence of other compounds .

Chemical Reactions Analysis

3-Methylcatechol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like nitric acid and hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

3-Methylcatechol is unique due to its specific structural motif, which is rare in natural products. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-methylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSWEKYNAOWQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060071
Record name 3-Methyl-1,2-benzenediol
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Molecular Weight

124.14 g/mol
Source PubChem
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CAS No.

488-17-5
Record name 3-Methylcatechol
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Synthesis routes and methods I

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.
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Synthesis routes and methods II

Procedure details

A single step synthesis of anthraquinone analogues (A-N) was accomplished by reacting selected phthalic anhydrides with substituted phenols in the presence of AlCl3/NaCl (FIGS. 1 and 4). The reaction between phthalic anhydride and substituted phenols such as catechol, 1,4-hydroquinone and pyrogallol produced 1,2 dihydroxy-(A), 1,4-dihydroxy-(E) and 1,2,3-trihydroxy anthraquinones (F), respectively, whereas with resorcinol afforded 1,3-dihydroxy anthraquinone (D) and 3′,6′ dihydroxyfluoran (D1). However, the reaction with 3-methyl catechol yielded 1,2-dihyroxy-3-methyl anthraquinone (B) and 1-methyl-2,3-dihydroxy anthraquinone (C) as the major and minor products, respectively. It is interesting to compare the yield of products with various substrates. The reaction of phthalic anhydride and catechol gave 50% of A whereas with 3-methyl catechol gave products B and C with 60% and 15% yield, respectively. Moreover, the reaction with 1,4-hydroquinone and pyrogallol afforded 80% of E and 75% of F, whereas with resorcinol gave 50% of D and 20% of Dl. The variation in yield was probably due to acylation at ortho and para positions to the hydroxyl groups. There is no para position free in 1,4-hydroquinone and hence the acylation was at ortho to the hydroxyl groups to afford a high yield of product E. In the reaction between pyrogallol and phthalic anhydride, the acylium ion either substituted at ortho to 1-hydroxyl or 3-hydroxyl group or para position to 2-hydroxyl group to yield a single product F. However, with 3-methyl catechol, the possible substitution of the acylium ions were either ortho or para to hydroxyl groups or ortho to the methyl group and lead to two products B and C with different yields. In the reaction between phthalic anhydride and resorcinol, the potential substitutions of the acylium ion are at positions 2, 4 and 6. The reaction did not take place at position 2 with high electron density due to steric hindrance but it was favored at positions 4 and 6 to yield D. However, with excess amount of resorcinol gave another side product D1. Interestingly, catechol gave only product A due to substitutions at positions 3 and 6. It is clear that even if the acylium ion reacts at positions 4 or 5 in catechol, A would have been the only product due to ring closures at 3 or 6 positions. Friedel-Crafts ortho bisacylation reactions were also studied in the presence of various solvents with AlCl3 (FIG. 2). Although benzene, toluene and nitrobenzene are solvents of choice for acylation reaction (Huffman, J. W., et al., J. Org. Chem., 37 487-490 (1972)), it was found that nitrobenzene was the only effective solvent for Friedel-Crafts “ortho acylation” reaction in our studies. It is important to compare the reactivity and yield of products between AlCl3/C6H5NO2 and AlCl3/NaCl melt. Even with a poor yield, AlCl3/C6H5NO2 system needed longer time (>4 h) and high temperatures such as >215 C for the reaction to complete. The reaction also was carried out with phthaloyl chloride 1a, instead of phthalic anhydride. Phthaloyl chloride 1a was prepared by treating phthalic acid with excess amount of thionyl chloride at 80 C for 2 h. The reaction was carried out under identical conditions with AlCl3/C6H5NO2. There was no improvement in the yield of the products. However, with the AlCl3/NaCl melt at 165 C, the reaction proceeded faster and gave a much higher yield (FIG. 2). The poor yield at higher temperatures was probably due to potential decomposition of phenolic compounds.
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Synthesis routes and methods III

Procedure details

By repeating the procedure of Example 5, meta-cresol was subjected to reaction under the same conditions, except perisobutyric acid was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 99.9% and there were obtained 10.3% of 3-methyl-1,2-dihydroxy benzene, 23.0% of 4-methyl-1,2-dihydroxy benzene and 25.9% of 3-metyl-1,4-dihydroxy benzene.
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Synthesis routes and methods IV

Procedure details

In the presence of 0.2% by weight of the same phosphorus-containing acid ester as indicated in Example 4, 1 mol or orthocresol and 0.2 mol of peracetic acid were caused to react at 50°C. Within 75 minutes after the start of the addition of peracid, the reaction product was analyzed by gas chromatography. Consequently, it was found that the conversion of peracetic acid was 99.8% and that there were produced 3-methyl-1,2-dihydroxy benzene and 2-methyl-1,4-dihydroxy benzene in amounts corresponding to 40.0% and 29.3% respectively.
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Synthesis routes and methods V

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of ortho-cresol was used in place of para-cresol and the peracetic acid was used at a proportion of 0.05 mol and the reaction temperature was held at 50° C. Analysis of the reaction mixture by gas chromatograph showed the conversion of ortho-cresol to be 4.00 percent and the yields of 3-methyl-1,2-dihydroxybenzene and 2-methyl-1,4-dihydroxybenzene to be 35.6 mol percent and 33.9 mol percent respectively based on the consumed peracetic acid.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcatechol
Reactant of Route 2
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Reactant of Route 3
3-Methylcatechol
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Reactant of Route 5
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3-Methylcatechol
Reactant of Route 6
Reactant of Route 6
3-Methylcatechol
Customer
Q & A

Q1: Why is 3-methylcatechol relevant in bioremediation?

A: this compound is a key intermediate in the microbial degradation of several aromatic compounds, including toluene and some nitroaromatics. Understanding its formation and further breakdown helps us understand how microorganisms detoxify polluted environments. [, , , , , ]

Q2: How do bacteria degrade 2-nitrotoluene, and what is this compound's role in this process?

A: Bacteria like Pseudomonas sp. strain JS42 can use 2-nitrotoluene as their sole carbon and energy source. They employ a three-component enzyme system, 2-nitrotoluene 2,3-dioxygenase, to initiate the degradation. This enzyme adds two oxygen atoms to 2-nitrotoluene, leading to the formation of this compound and the release of nitrite. [, ]

Q3: What is unique about the degradation of 3-nitrotoluene by Rhodococcus sp. strain ZWL3NT?

A: Unlike previously studied nitroarene dioxygenases originating from Gram-negative bacteria, Rhodococcus sp. strain ZWL3NT, a Gram-positive bacterium, utilizes a unique Bph-like nitroarene dioxygenase. This enzyme specifically hydroxylates 3-nitrotoluene at the 2,3 positions of the benzene ring, producing this compound exclusively. [] This is distinct from other dioxygenases that might form 4-methylcatechol or a mixture of both isomers.

Q4: Can bacteria degrade mixtures of chloro- and methyl-substituted aromatic compounds?

A: Yes, some bacteria, like Pseudomonas sp. strain JS6, can degrade mixtures of such compounds. While the simultaneous degradation is often hindered due to incompatible catabolic pathways, strain JS6 induces a modified ortho ring fission pathway when exposed to mixtures like toluene and chlorobenzene. This allows the degradation of both 3-chlorocatechol and this compound. []

Q5: What makes 2-chlorotoluene degradation challenging for bacteria?

A: 2-Chlorotoluene degradation via dioxygenation poses a challenge due to the nature of its breakdown products. The chloromethylcatechols formed, particularly 3-chloro-4-methylcatechol, are converted into specific chloromethylmuconolactones. The structure of these lactones prevents their dehalogenation by typical chloromuconate cycloisomerases, hindering the complete mineralization of 2-chlorotoluene through established ortho-cleavage pathways. []

Q6: How does the presence of 4-isopropylcatechol affect bacterial growth on phenylethane-p-sulphonate?

A: While an Alcaligenes sp. can utilize phenylethane-p-sulphonate as a carbon and energy source, 4-isopropylcatechol inhibits its catechol 2,3-dioxygenase. This inhibition leads to the accumulation of 4-ethylcatechol in the culture medium. []

Q7: What enzymes are involved in the breakdown of this compound?

A: The key enzyme is catechol 2,3-dioxygenase, which breaks the aromatic ring. The resulting product is further processed by enzymes like 2-hydroxymuconate semialdehyde hydrolase and 2-hydroxymuconate semialdehyde dehydrogenase. [, , , , ]

Q8: Is the degradation of this compound always via the meta-cleavage pathway?

A: While the meta-cleavage pathway is common, some bacteria, like Pseudomonas sp. strain JS6, can utilize both the catechol 1,2- and 2,3-dioxygenases for this compound degradation. This metabolic flexibility allows them to handle mixtures of chloro- and methylaromatic compounds more effectively. []

Q9: How does the substrate specificity of catechol 1,2-dioxygenase from different bacteria vary?

A: While many bacterial catechol 1,2-dioxygenases exhibit intradiol and extradiol cleavage activity towards this compound, there are exceptions. Enzymes from Brevibacterium and Arthrobacter demonstrate only intradiol cleavage activity. The rate and extent of oxidation for this compound, 4-methylcatechol, and pyrogallol vary considerably among these isofunctional dioxygenases from different species. []

Q10: How does the presence of this compound affect the degradation of other catechols?

A: this compound acts as a competitive inhibitor for some catechol 2,3-dioxygenases. For instance, the enzyme from Pseudomonas putida is inhibited by this compound, affecting the degradation of its natural substrate, catechol. []

Q11: Can this compound be produced through biotransformation?

A: Yes, genetically engineered bacteria like Pseudomonas putida MC2 and TODE1 can produce this compound from toluene using the toluene dioxygenase pathway. [, , , ]

Q12: What are the challenges in producing this compound using bacteria, and how can they be addressed?

A: this compound can be toxic to the producing bacteria and is relatively unstable in aqueous solutions. These challenges are tackled using two-phase (aqueous-organic) biotransformation systems. [, , ]

Q13: What are the advantages of using a two-phase biotransformation system for this compound production?

A: Two-phase systems, employing organic solvents like octanol or decanol, offer several advantages: (1) They reduce the toxicity of this compound to the bacteria by partitioning it into the organic phase. (2) They simplify downstream processing. (3) They can enhance the overall yield and productivity of this compound. [, , ]

Q14: How can the efficiency of this compound production be further enhanced in a two-phase system?

A: Optimization strategies include: (1) Selecting an appropriate organic solvent with high this compound partitioning and low biocatalyst toxicity (e.g., n-decanol). (2) Supplementing the media with carbon/energy sources like glycerol. (3) Adding divalent metal cations like Fe2+ as a cofactor for toluene dioxygenase. (4) Implementing a two-step cell preparation protocol. []

Q15: What is the significance of using solid polymers in bioreactors for this compound production?

A: Solid polymers, as a replacement for traditional organic solvents, offer a solvent-free environment and can significantly enhance the biotransformation process. They act as absorbents, removing the toxic this compound from the aqueous phase and releasing it based on cellular demand, thereby increasing yield and productivity. []

Q16: Can the regiospecificity of enzymes be altered to produce specific methylcatechol isomers?

A: Yes, directed evolution and protein engineering techniques, like saturation mutagenesis, can alter the regiospecificity of enzymes like toluene monooxygenase and toluene-o-xylene monooxygenase. By targeting specific amino acid residues near the enzyme's active site, researchers can favor the formation of desired products like this compound, 4-methylcatechol, or other hydroxylated derivatives from substrates like toluene, cresols, or methoxyphenols. [, , ]

Q17: How does the mutation of specific amino acid residues in toluene monooxygenase affect its activity?

A: Mutations at positions I100, G103, and A107 of the α subunit significantly influence regiospecificity and catalytic activity. For instance, the G103A/A107S variant exhibits a sevenfold increase in 3-methoxycatechol production from o-methoxyphenol compared to the wild-type enzyme. Similarly, the I100L variant shows a fourfold increase in 3-methoxycatechol production. These findings demonstrate the significant impact of active site modifications on enzyme performance. []

Q18: How does the α-subunit of toluene-o-xylene monooxygenase impact the enzyme's catalytic properties?

A: Specific amino acid residues in the α-subunit significantly influence the enzyme's regiospecificity and reaction rates. For instance, the M180H mutation promotes the formation of this compound, methylhydroquinone, and 4-methylresorcinol from o-cresol, whereas the wild type produces only this compound. Additionally, the E214G mutation enhances p-nitrophenol oxidation 15-fold. These findings highlight the crucial roles of these positions in substrate binding, product release, and overall catalytic efficiency. [, ]

Q19: What is the molecular formula and weight of this compound?

A19: The molecular formula of this compound is C7H8O2, and its molecular weight is 124.14 g/mol.

Q20: What analytical techniques are used to study this compound?

A: Common methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), UV photometry, and mass spectrometry (MS). Electrochemical methods like cyclic voltammetry are also employed to monitor its biodegradation. [, , , , , ]

Q21: Does this compound have applications beyond bioremediation?

A: Yes, this compound is a valuable precursor in synthesizing various chemicals, including pharmaceuticals, flavors, dyes, and polymers. [, , ]

Q22: How do host plants deal with the toxicity of xenobiotics like this compound?

A: Plants like Vitis vinifera possess UDP-glucose-dependent glycosyltransferases (UGTs) that catalyze the detoxification of xenobiotics. These enzymes facilitate the addition of glucose molecules (O- or N-glucosylation) to compounds like this compound, rendering them less toxic and facilitating their sequestration or removal. []

Q23: Can genetic engineering enhance the tolerance and removal of xenobiotics by plants?

A: Yes, the heterologous expression of UGTs, such as VvUGT72B1 from Vitis vinifera, in organisms like Pichia pastoris and Arabidopsis thaliana enhances their resistance to xenobiotics like this compound. Transgenic Arabidopsis plants overexpressing VvUGT72B1 exhibit increased tolerance and removal efficiency for these compounds, highlighting the potential of genetic engineering in phytoremediation strategies. []

Q24: What is the role of β-cyclodextrin in studying this compound?

A: β-cyclodextrin forms inclusion complexes with this compound, affecting its reactivity and allowing researchers to determine stability constants and study its interactions with other molecules. []

Q25: Are there studies exploring the solvation of this compound at a molecular level?

A: Yes, broadband rotational spectroscopy, combined with computational chemistry, has been used to investigate the solvation of this compound with water molecules. These studies revealed an uncommon "wetting pathway" where water molecules interact directly with the aromatic ring of this compound, providing valuable insights into its solvation behavior and intermolecular interactions. []

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